molecular formula C15H9FO B2905032 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one CAS No. 82677-84-7

1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

Cat. No.: B2905032
CAS No.: 82677-84-7
M. Wt: 224.234
InChI Key: KGXLYUSMGFJWNJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one of the phenyl rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-fluoroacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming 1-(4-fluorophenyl)-3-phenylpropan-1-ol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one is unique due to its triple bond and the presence of a fluorine atom, which can significantly influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-phenylprop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXLYUSMGFJWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82677-84-7
Record name 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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